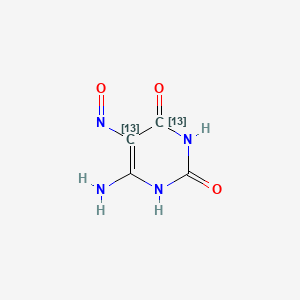
6-Amino-5-nitrosouracil-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled compound with the molecular formula C2(13C)2H4N4O3 and a molecular weight of 158.08 g/mol. This compound is a derivative of uracil, a pyrimidine nucleobase, and is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The process often includes the use of isotope-labeled precursors to incorporate the 13C atoms into the molecular structure.
Industrial Production Methods: Industrial production methods for 6-Amino-5-nitrosouracil-13C2 are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-5-nitrosouracil-13C2 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted uracil derivatives.
Applications De Recherche Scientifique
6-Amino-5-nitrosouracil-13C2 is used in a variety of scientific research applications, including:
Chemistry: As a reagent in the synthesis of substituted purine derivatives and palladium (II) complexes.
Biology: In studies involving nucleic acid analogs and enzyme interactions.
Industry: Used in the preparation of heterocyclic compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of 6-Amino-5-nitrosouracil-13C2 involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing the activity of enzymes and the stability of nucleic acid structures .
Comparaison Avec Des Composés Similaires
6-Amino-1,3-dimethyl-5-nitrosouracil: A derivative with similar nitroso and amino groups but with additional methyl groups at the 1 and 3 positions.
5-Nitroso-6-aminouracil: Another derivative with similar functional groups but without the isotope labeling.
Uniqueness: 6-Amino-5-nitrosouracil-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and mass spectrometry applications. The presence of 13C atoms allows for precise tracking of the compound in various biochemical and chemical processes.
Propriétés
Formule moléculaire |
C4H4N4O3 |
|---|---|
Poids moléculaire |
158.09 g/mol |
Nom IUPAC |
6-amino-5-nitroso-(4,5-13C2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i1+1,3+1 |
Clé InChI |
DKPCSXFEWFSECE-ZKDXJZICSA-N |
SMILES isomérique |
C1(=[13C]([13C](=O)NC(=O)N1)N=O)N |
SMILES canonique |
C1(=C(NC(=O)NC1=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


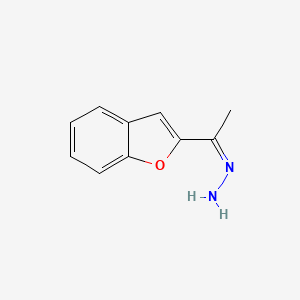
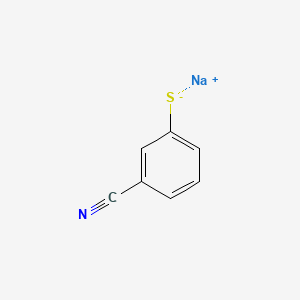
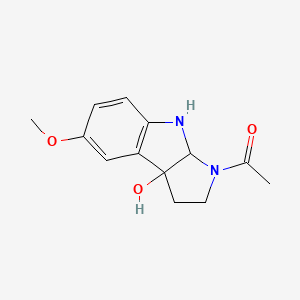
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
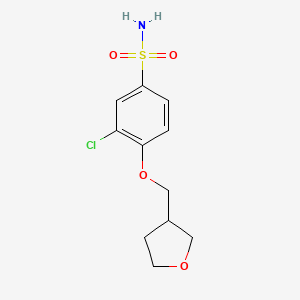
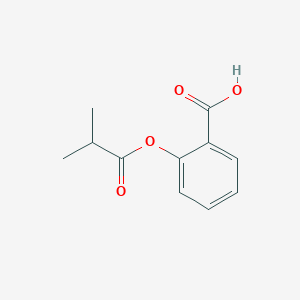
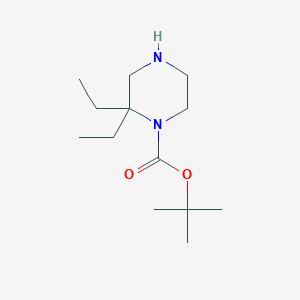
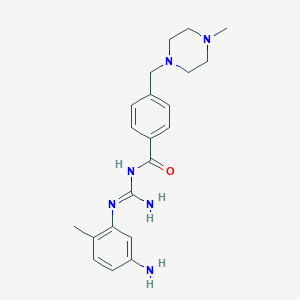
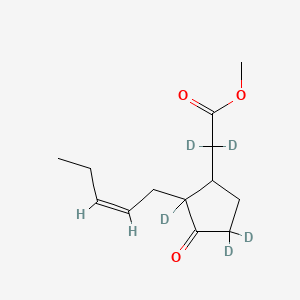
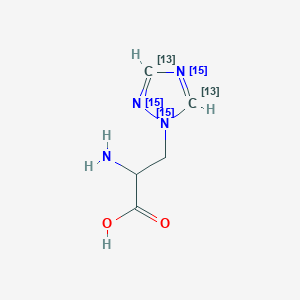
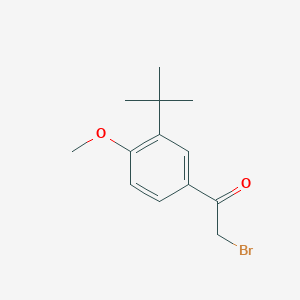

![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)

